molecular formula C16H21FN6O2 B2551920 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034518-17-5

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2551920
CAS RN: 2034518-17-5
M. Wt: 348.382
InChI Key: OAKFRHCJWWBDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H21FN6O2 and its molecular weight is 348.382. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Dye Synthesis

A study by Rihn et al. (2012) explored derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, synthesized through a multistep reaction sequence. These derivatives exhibited pronounced green fluorescence due to an intramolecular proton transfer in the excited state, which produces a large Stokes shift. This finding is significant for the development of fluorescent dyes with specific properties (Rihn et al., 2012).

Triazine Ring Chemistry

The chemistry of triazine rings, as explored in N,N-bis(dichloro-s-triazinyl)-2-aminophenol and similar compounds, was investigated by TsunodaShigeo et al. (1973). Their research revealed complex reactions involving aminodechlorination, N→O migration, and cleavage of the s-triazinyl group, contributing to our understanding of triazine chemistry and its potential applications (TsunodaShigeo et al., 1973).

Antimicrobial and Antitubercular Properties

Patel et al. (2012) synthesized a series of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions. This research is crucial for developing new drugs and treatments for bacterial infections, including tuberculosis (Patel et al., 2012).

Molecular Modeling and Drug Development

A study by Bede et al. (2021) provided theoretical data on the stability and acidity of the tautomers of a triazine molecule, which is a potent antagonist inhibiting thermosensory transient receptor potential vanilloid 1 channel activity. This research offers valuable insights for drug development and molecular modeling (Bede et al., 2021).

Nonlinear Optics

Boese et al. (2002) discussed the crystal structures and packing of triazine derivatives, highlighting their potential as materials for octupolar nonlinear optics. This research is significant for advancing optical materials and technologies (Boese et al., 2002).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O2/c1-22(2)15-19-13(20-16(21-15)23(3)4)9-18-14(24)10-25-12-7-5-11(17)6-8-12/h5-8H,9-10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKFRHCJWWBDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide

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